molecular formula C22H23N3O4 B2411868 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1396877-01-2

7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2411868
CAS RN: 1396877-01-2
M. Wt: 393.443
InChI Key: AUYUTORYEGPPRO-UHFFFAOYSA-N
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Description

“7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the benzofuran class . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Structural modification of clinically approved benzofuran-based drugs is an effective strategy to increase biological activity and broaden the active spectrum of current drugs .

Scientific Research Applications

Synthesis Methods

Research on benzofuran derivatives, including compounds structurally similar to 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide, has led to the development of novel synthesis methods. For instance, practical synthesis techniques have been established for orally active antagonists, demonstrating the versatility of benzofuran compounds in medicinal chemistry (Ikemoto et al., 2005). These methods enable the efficient production of complex molecules with potential therapeutic benefits.

Neuroprotective and Antioxidant Effects

Benzofuran derivatives have shown promising neuroprotective and antioxidant effects in scientific studies. Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities against NMDA-induced excitotoxic neuronal cell damage, with some compounds exhibiting potent effects (Cho et al., 2015). These findings underscore the potential of benzofuran derivatives in developing treatments for neurodegenerative disorders.

Antiviral and Antitumor Activities

Compounds within the benzofuran class have been explored for their antiviral and antitumor properties. Research has identified derivatives with low nanomolar IC(50) values in HIV-integrase strand transfer assays and cellular assays, highlighting the potential for developing new antiviral therapies (Boros et al., 2009). Additionally, benzofuran derivatives have been evaluated for their cytotoxic potential against human cancer cell lines, further illustrating their therapeutic potential in oncology (Kossakowski et al., 2005).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are seen as potential natural drug lead compounds . Future research in this area may focus on the discovery of new drugs in the fields of drug invention and development , and on designing new drugs for cancer therapy .

properties

IUPAC Name

7-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-6-2-4-16-12-19(29-20(16)18)21(26)24-13-15-7-10-25(11-8-15)22(27)17-5-3-9-23-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYUTORYEGPPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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